5-(Z-Amino)-1-pentanol

Description

The exact mass of the compound Benzyl N-(5-hydroxypentyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

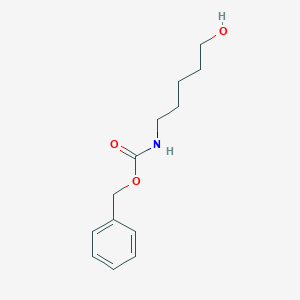

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIYHFWLYLHCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399033 | |

| Record name | Benzyl N-(5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87905-98-4 | |

| Record name | Phenylmethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87905-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N-(5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Z-Amino)-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(5-hydroxypentyl)carbamate: Structure, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Benzyl N-(5-hydroxypentyl)carbamate, a key bifunctional molecule utilized by researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, structural features, physicochemical properties, and its strategic applications, particularly focusing on its role as a versatile linker and building block in the synthesis of novel therapeutic agents. A detailed, validated experimental protocol for its synthesis and characterization is also provided to ensure scientific rigor and reproducibility.

Deciphering the Nomenclature: 5-(Z-Amino)-1-pentanol vs. Benzyl N-(5-hydroxypentyl)carbamate

A point of initial clarification is crucial regarding the nomenclature of the topic compound. While sometimes referred to as "this compound," this name can be misleading. In standard chemical nomenclature, "Z" denotes a cis isomer of a double bond, which is absent in this molecule. The "Z" in this context is an abbreviation for the benzyloxycarbonyl protecting group , also known as the Cbz group. Therefore, the accurate and unambiguous IUPAC name for this compound is Benzyl N-(5-hydroxypentyl)carbamate .

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the preparation of complex molecules.[1] It serves as a robust protecting group for primary and secondary amines, preventing their unwanted reactions while other parts of a molecule are being modified. Its prevalence stems from its stability under a wide range of reaction conditions and its susceptibility to clean removal under specific, mild conditions, most commonly catalytic hydrogenolysis.[2]

This guide will henceforth use the correct nomenclature, Benzyl N-(5-hydroxypentyl)carbamate, and will also provide information on its unprotected precursor, 5-amino-1-pentanol, for a comprehensive understanding.

Chemical Structure and Core Properties

Benzyl N-(5-hydroxypentyl)carbamate is a bifunctional organic molecule that features a primary alcohol at one end of a five-carbon aliphatic chain and a carbamate-protected primary amine at the other. This unique structure imparts it with versatile reactivity, allowing for selective modification at either the hydroxyl or the protected amino group.

Structural Representation

Caption: 2D Chemical Structure of Benzyl N-(5-hydroxypentyl)carbamate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization. The following tables summarize the key data for both Benzyl N-(5-hydroxypentyl)carbamate and its unprotected precursor, 5-amino-1-pentanol.

Table 1: Physicochemical Properties

| Property | Benzyl N-(5-hydroxypentyl)carbamate | 5-Amino-1-pentanol |

| CAS Number | 87905-98-4[3] | 2508-29-4 |

| Molecular Formula | C₁₃H₁₉NO₃[3] | C₅H₁₃NO |

| Molecular Weight | 237.29 g/mol [3] | 103.16 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 43-47 °C | 36-39 °C |

| Boiling Point | Decomposes upon heating | 222 °C |

| Solubility | Soluble in methanol, ethanol, dichloromethane | Soluble in water, ethanol, acetone |

Table 2: Spectroscopic Data for Benzyl N-(5-hydroxypentyl)carbamate

| Spectroscopic Technique | Expected Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons (benzyl group): ~7.3 ppm (multiplet, 5H); Benzyl CH₂: ~5.1 ppm (singlet, 2H); Carbamate N-H: variable (broad singlet); Methylene protons adjacent to N and O: ~3.1-3.6 ppm (multiplets); Aliphatic chain CH₂: ~1.3-1.6 ppm (multiplets).[4] |

| ¹³C NMR | Carbonyl carbon (carbamate): ~156 ppm; Aromatic carbons (benzyl group): ~127-136 ppm; Benzyl CH₂: ~67 ppm; Aliphatic carbons: ~22-62 ppm.[4] |

| IR (Infrared) Spectroscopy | N-H stretch (carbamate): ~3300-3400 cm⁻¹; C=O stretch (carbamate): ~1690-1710 cm⁻¹; C-O stretch: ~1250 cm⁻¹; O-H stretch (alcohol): ~3200-3500 cm⁻¹ (broad). |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 238.14. Fragmentation may occur at the carbamate linkage.[4] |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of Benzyl N-(5-hydroxypentyl)carbamate is a standard procedure involving the protection of the primary amine of 5-amino-1-pentanol with benzyl chloroformate under basic conditions. This protocol is designed to be self-validating, with clear steps for reaction monitoring and product purification.

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

This guide provides a comprehensive overview of the synthesis of Benzyl N-(5-hydroxypentyl)carbamate, a valuable bifunctional molecule utilized in various research and development applications, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, including the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Introduction

Benzyl N-(5-hydroxypentyl)carbamate (CAS No. 87905-98-4) is a carbamate-protected amino alcohol. The presence of a terminal hydroxyl group and a benzyl-protected amine on a five-carbon aliphatic chain makes it a versatile building block in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation.[1] This strategic protection allows for selective functionalization of the hydroxyl group, making the molecule an ideal linker or spacer in the construction of more complex molecular architectures.

Core Synthesis Pathway: N-Benzyloxycarbonyl Protection of 5-Amino-1-pentanol

The most direct and widely employed synthetic route to Benzyl N-(5-hydroxypentyl)carbamate is the N-protection of 5-amino-1-pentanol with benzyl chloroformate. This reaction, a classic example of a Schotten-Baumann reaction, involves the acylation of the primary amine with the chloroformate in the presence of a base.

Reaction Scheme

Caption: General reaction scheme for the synthesis of Benzyl N-(5-hydroxypentyl)carbamate.

Mechanistic Insights and Rationale for Experimental Choices

The nucleophilic primary amine of 5-amino-1-pentanol attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is facilitated by a base, which serves two critical purposes:

-

Neutralization of HCl: The reaction generates hydrochloric acid as a byproduct. The base neutralizes the acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

-

Maintaining Reactivity: By maintaining a basic to neutral pH, the amine remains in its free, nucleophilic form, ensuring the reaction proceeds to completion.

Commonly used bases include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), which are strong enough to neutralize the generated acid but mild enough to avoid unwanted side reactions like the hydrolysis of the chloroformate or the carbamate product.[3]

The choice of solvent is also crucial. A biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane, THF) and water, is often employed.[4] This system dissolves both the organic-soluble benzyl chloroformate and the water-soluble 5-amino-1-pentanol and the inorganic base, allowing for efficient reaction at the interface of the two phases. The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[4]

Detailed Experimental Protocol

This protocol is a synthesized representation of standard procedures for N-Cbz protection of amino alcohols.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS No. |

| 5-Amino-1-pentanol | C₅H₁₃NO | 103.16 | 2508-29-4 |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 501-53-1 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1-pentanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is completely dissolved.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Benzyl N-(5-hydroxypentyl)carbamate as a white solid.

Caption: A step-by-step workflow for the synthesis and purification of Benzyl N-(5-hydroxypentyl)carbamate.

Characterization of Benzyl N-(5-hydroxypentyl)carbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| CAS Number | 87905-98-4[3] |

| Molecular Formula | C₁₃H₁₉NO₃[5] |

| Molecular Weight | 237.29 g/mol [5] |

| Appearance | White Solid |

| Melting Point | 43-47 °C |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around δ 7.3 ppm), a singlet for the benzylic methylene protons (around δ 5.1 ppm), and multiplets for the pentyl chain protons. The proton of the N-H carbamate will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate group, the aromatic carbons, the benzylic carbon, and the five carbons of the pentyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1690 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

-

Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

5-Amino-1-pentanol: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment.

-

Organic Solvents: Dioxane and diethyl ether are flammable. All operations should be conducted away from ignition sources.

Conclusion

The synthesis of Benzyl N-(5-hydroxypentyl)carbamate via the N-protection of 5-amino-1-pentanol with benzyl chloroformate is a robust and reliable method. By carefully controlling the reaction conditions, particularly the temperature and pH, high yields of the pure product can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient preparation of this versatile chemical building block.

References

understanding the role of the Z-protecting group in 5-(Z-Amino)-1-pentanol

An In-depth Technical Guide to the Z-Protecting Group in 5-(Z-Amino)-1-pentanol

Authored by a Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, achieving chemoselectivity is paramount. The ability to selectively modify one functional group in the presence of others is the cornerstone of modern synthetic strategy. This guide provides an in-depth technical exploration of the benzyloxycarbonyl (Z or Cbz) protecting group, focusing on its critical role in the context of the bifunctional molecule, 5-amino-1-pentanol. We will dissect the rationale behind the protection of the primary amine, detail the experimental protocols for protection and deprotection, and elucidate the strategic advantages this venerable protecting group offers to the research scientist.

The Imperative for Amine Protection: A Chemoselectivity Primer

Molecules bearing multiple functional groups, such as 5-amino-1-pentanol, present a unique synthetic challenge.[1][2] This molecule contains both a primary amine (-NH₂) and a primary hydroxyl (-OH) group. Both groups possess reactive lone pairs of electrons, rendering them nucleophilic. In many synthetic transformations, reagents intended for the hydroxyl group (e.g., acyl chlorides for esterification, alkyl halides for etherification) will react indiscriminately with the more nucleophilic amine, leading to a mixture of undesired products and low yields of the target molecule.[3]

A protecting group is a molecular "disguise" that is temporarily attached to a functional group to mask its inherent reactivity.[3][4] An ideal protecting group must be:

-

Easy to install in high yield.

-

Stable (robust) to the reaction conditions planned for other parts of the molecule.

-

Easy to remove in high yield under conditions that do not affect other functional groups.

The strategic use of such groups allows for the controlled, stepwise construction of complex molecules.[5][6]

The Benzyloxycarbonyl (Z) Group: An Enduring Workhorse

The benzyloxycarbonyl group, abbreviated as Z or Cbz, is one of the most well-established and reliable amine-protecting groups in organic synthesis.[7][8] Introduced by Leonidas Zervas and Max Bergmann in the 1930s, its discovery revolutionized the field of peptide synthesis.[9][10] The Z-group converts a nucleophilic amine into a significantly less reactive carbamate, which is stable to a wide range of non-reductive reaction conditions.[9][11]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Amino-1-pentanol | C₅H₁₃NO | 103.16 | 2508-29-4[1] |

| This compound | C₁₃H₁₉NO₃ | 237.29 | 87905-98-4 |

| Table 1: Physical Properties of Key Compounds. |

Synthesis of this compound: The Protection Step

The protection of the primary amine in 5-amino-1-pentanol is a straightforward and high-yielding process. The most common method involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8][12]

Mechanistic Rationale

The mechanism is a classic nucleophilic acyl substitution. The lone pair of the highly nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base, such as sodium bicarbonate or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[9][12]

References

- 1. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 2. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. bachem.com [bachem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. benchchem.com [benchchem.com]

solubility and stability of 5-(Z-Amino)-1-pentanol in common organic solvents

An In-Depth Technical Guide to the Solubility and Stability of N-Cbz-5-Amino-1-Pentanol

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-Cbz-5-amino-1-pentanol (also known as Benzyl (5-hydroxypentyl)carbamate), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the physicochemical properties that govern the compound's behavior in various organic solvents and under different environmental conditions. This guide also outlines detailed methodologies for solubility assessment and stability testing, providing a framework for its effective use and storage.

Introduction: The Role of N-Cbz-5-Amino-1-Pentanol in Modern Synthesis

N-Cbz-5-amino-1-pentanol, where "Cbz" or "Z" represents the benzyloxycarbonyl protecting group, is a bifunctional molecule of significant interest in organic synthesis. The presence of a primary alcohol and a protected primary amine allows for selective chemical transformations, making it a valuable building block for complex molecules, including pharmaceuticals and peptidomimetics. The Cbz group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed via catalytic hydrogenation, offering a clean and efficient deprotection strategy.

Understanding the solubility and stability of this intermediate is paramount for its successful application in synthetic routes, ensuring optimal reaction conditions, and maintaining its integrity during storage. This guide aims to provide a detailed analysis of these critical parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Cbz-5-amino-1-pentanol is essential for predicting its behavior.

| Property | Value | Source |

| Chemical Name | Benzyl (5-hydroxypentyl)carbamate | [1] |

| Synonyms | 5-(Z-AMINO)-1-PENTANOL, 5-(Cbz-amino)-1-pentanol, N-CARBOBENZOXY-5-AMINO-1-PENTANOL | [1] |

| CAS Number | 87905-98-4 | [1] |

| Molecular Formula | C13H19NO3 | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | White to Pale Gray to Pale Beige Solid | [1] |

| Melting Point | 43-47 °C | [1] |

| Boiling Point | 408.2 ± 38.0 °C (Predicted) | [1] |

| Density | 1.105 ± 0.06 g/cm3 (Predicted) | [1] |

Solubility Profile in Common Organic Solvents

The solubility of N-Cbz-5-amino-1-pentanol is dictated by its molecular structure, which contains both a polar hydroxyl group and a nonpolar benzyl group. This amphiphilic nature results in varied solubility across different classes of organic solvents.

Qualitative Solubility

Based on available data, N-Cbz-5-amino-1-pentanol exhibits the following qualitative solubility profile:

| Solvent | Class | Solubility | Source |

| Dichloromethane | Chlorinated | Slightly Soluble | [1] |

| Ethyl Acetate | Ester | Slightly Soluble | [1] |

| Methanol | Polar Protic (Alcohol) | Slightly Soluble | [1] |

For the parent compound, 5-amino-1-pentanol (without the Cbz group), solubility is higher in polar solvents due to the presence of the free amine and hydroxyl groups. It is reported to be soluble in N,N-dimethylformamide, ethyl acetate, and dichloromethane, and miscible with water.[2] It also shows some solubility in less polar organic solvents.[2] The introduction of the bulky, nonpolar Cbz group in N-Cbz-5-amino-1-pentanol is expected to decrease its solubility in highly polar solvents like water and increase its affinity for less polar to moderately polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is recommended. The isothermal shake-flask method is a reliable approach.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Cbz-5-amino-1-pentanol to a series of vials, each containing a known volume of a selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Determine the concentration of N-Cbz-5-amino-1-pentanol in the original saturated solution based on the dilution factor and the measured concentration. Express the solubility in units such as mg/mL or g/L.

-

Workflow for Solubility Determination:

References

Introduction: The Structural Elucidation of a Versatile Linker Molecule

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Benzyloxycarbonylamino)-1-pentanol

5-(Benzyloxycarbonylamino)-1-pentanol, often abbreviated as 5-(Z-Amino)-1-pentanol, is a bifunctional organic molecule of significant interest in chemical synthesis and drug development. Its structure incorporates a terminal primary alcohol, a five-carbon aliphatic chain, and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group. This unique combination makes it a valuable linker, enabling the covalent attachment of molecules to various substrates or the synthesis of more complex structures, such as N-protected amino alcohols which are key building blocks for various pharmaceuticals.[1]

The Cbz group provides robust protection for the amine, stable under a variety of reaction conditions but readily removable via catalytic hydrogenolysis, offering orthogonality with many other common protecting groups.[2] Given its role as a critical building block, unambiguous confirmation of its molecular structure is paramount to ensure the integrity and success of subsequent synthetic steps.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the rationale behind experimental choices and the interpretation of spectral features to provide a self-validating confirmation of the molecule's identity and purity.

Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, we must first understand the molecular structure and the distinct chemical environments within it. The structure of this compound contains several key functional groups and proton/carbon environments that will give rise to characteristic spectroscopic signals.

Figure 1. Structure of this compound with systematic numbering for NMR peak assignment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can construct a detailed map of the molecule's carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data. The choice of solvent and acquisition parameters is critical for resolving all relevant signals.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm, which typically does not interfere with signals from the analyte. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.[3]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the overlapping multiplets of the aliphatic chain. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to ensure accurate signal integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon environment.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The analysis hinges on three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity.[4]

Expected ¹H NMR Data:

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-g (Aromatic) | 7.30 - 7.40 | Multiplet (m) | 5H | Protons on the benzene ring of the Cbz group are in a characteristic aromatic region. |

| H-f (Benzylic) | 5.10 | Singlet (s) | 2H | The two benzylic protons are chemically equivalent and adjacent to an oxygen, shifting them downfield. They show no coupling to other protons, resulting in a singlet. |

| NH (Carbamate) | ~4.9 - 5.2 | Broad Singlet (br s) | 1H | The carbamate proton signal is often broad due to quadrupole effects from the nitrogen and potential hydrogen bonding. Its position can be variable. |

| H-5 (-CH₂-O) | 3.64 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing hydroxyl group, causing a significant downfield shift. They are coupled to the two H-4 protons. |

| H-1 (-CH₂-N) | 3.18 | Quartet (q) or Triplet of Triplets (tt) | 2H | These protons are adjacent to the nitrogen of the carbamate group, shifting them downfield. They are coupled to both the NH proton and the two H-2 protons. |

| H-4 | 1.50 - 1.65 | Multiplet (m) | 2H | Part of the aliphatic chain, these protons are coupled to H-5 and H-3, resulting in a complex multiplet. |

| H-2, H-3 | 1.30 - 1.50 | Multiplet (m) | 4H | The central methylene groups of the pentanol chain have similar chemical environments and extensive coupling, leading to overlapping multiplets in the standard aliphatic region. |

| OH (Alcohol) | Variable | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[4] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Expected ¹³C NMR Data:

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-h (Carbonyl) | ~156.5 | The carbonyl carbon of the carbamate group is highly deshielded due to the two adjacent electronegative oxygen and nitrogen atoms.[5][6] |

| C-i (Aromatic, Quaternary) | ~136.8 | The aromatic carbon directly attached to the benzylic group. |

| C-j (Aromatic, CH) | ~128.5, 128.1, 127.9 | The protonated carbons of the benzene ring typically appear in this region. |

| C-f (Benzylic) | ~66.7 | The benzylic carbon is shifted downfield by the adjacent oxygen atom. |

| C-5 (-CH₂-O) | ~62.7 | The carbon bonded to the hydroxyl group is the most downfield of the aliphatic carbons. |

| C-1 (-CH₂-N) | ~40.8 | The carbon adjacent to the carbamate nitrogen. |

| C-4 | ~32.3 | Aliphatic carbon beta to the hydroxyl group. |

| C-2 | ~29.5 | Aliphatic carbon beta to the nitrogen. |

| C-3 | ~23.2 | The central carbon of the pentanol chain, least affected by heteroatoms and therefore the most upfield. |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of different covalent bonds.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

-

Sample Preparation: A small amount of the solid this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Acquisition: The spectrum is recorded, typically over the range of 4000 to 600 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data Interpretation

The IR spectrum confirms the presence of the key functional groups: O-H (alcohol), N-H (carbamate), C=O (carbamate), C-O bonds, and the aromatic ring.

Table of Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | O-H Stretch | Alcohol | Strong, Broad |

| ~3330 | N-H Stretch | Carbamate | Medium, Sharp |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic Chain | Strong |

| ~1690 | C=O Stretch | Carbamate Carbonyl | Strong, Sharp |

| ~1530 | N-H Bend | Carbamate | Medium |

| 1600 & 1495 | C=C Stretch | Aromatic Ring | Medium |

| ~1250 & ~1050 | C-O Stretch | Carbamate & Alcohol | Strong |

Analysis:

-

The O-H and N-H Region: The spectrum will be dominated by a strong, broad absorption centered around 3350 cm⁻¹ for the hydrogen-bonded O-H stretch of the alcohol.[7] Superimposed on this or appearing as a distinct shoulder will be the N-H stretch of the carbamate group around 3330 cm⁻¹.[8]

-

The Carbonyl Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbamate C=O group.[9] Its position is characteristic and distinguishes it from other carbonyls like ketones or esters.

-

Fingerprint Region: Strong bands corresponding to the C-O stretching vibrations of the alcohol (~1050 cm⁻¹) and the carbamate ester linkage (~1250 cm⁻¹) will be prominent in the fingerprint region.[10]

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule. The sample is dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer. ESI typically generates protonated molecules, [M+H]⁺, or other adducts like [M+Na]⁺.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate a mass-to-charge (m/z) spectrum.

Mass Spectrometry Data Interpretation

The molecular formula of this compound is C₁₃H₁₉NO₃, with a monoisotopic mass of approximately 237.14 Da.[11][12]

Expected Mass Spectrum Data:

-

Molecular Ion Peak: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 238.1. A sodium adduct [M+Na]⁺ at m/z ≈ 260.1 may also be present.[13]

-

Key Fragmentation Pathways: Tandem MS (MS/MS) experiments can induce fragmentation, providing further structural proof. The Cbz group is known to produce characteristic fragments.[14]

Analysis of Fragments:

-

Tropylium Ion (m/z = 91.1): The most characteristic fragment for benzyl-containing compounds is the tropylium cation (C₇H₇⁺). Its presence is strong evidence for the Cbz protecting group.

-

Loss of Toluene (m/z = 146.1): Cleavage of the benzylic C-O bond followed by hydrogen transfer can lead to the loss of toluene (92 Da), leaving a protonated amino-pentanol carbamic acid fragment.

-

Loss of Benzyl Alcohol (m/z = 130.1): A rearrangement can lead to the elimination of benzyl alcohol (108 Da).[14]

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the precise connectivity of the carbon-hydrogen framework, IR spectroscopy verifies the presence of all key functional groups, and Mass Spectrometry confirms the molecular weight and the identity of the critical benzyloxycarbonyl protecting group. Together, these techniques provide researchers with the unequivocal data needed to confirm the identity, purity, and structural integrity of this important synthetic building block, ensuring reliability in subsequent research and development applications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013036) [hmdb.ca]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. www1.udel.edu [www1.udel.edu]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound (≥98.0%) - Amerigo Scientific [amerigoscientific.com]

- 12. This compound = 98.0 87905-98-4 [sigmaaldrich.com]

- 13. PubChemLite - this compound (C13H19NO3) [pubchemlite.lcsb.uni.lu]

- 14. benchchem.com [benchchem.com]

potential applications of 5-(Z-Amino)-1-pentanol in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of N-Benzyloxycarbonyl-5-aminopentanol

Abstract

N-Benzyloxycarbonyl-5-aminopentanol, commonly referred to as 5-(Z-Amino)-1-pentanol, is a bifunctional organic building block of significant strategic value in modern synthetic chemistry. Its structure, featuring a primary alcohol and a carbamate-protected primary amine, offers a versatile platform for the construction of complex molecular architectures. The benzyloxycarbonyl (Cbz or Z) group provides robust, yet readily cleavable, protection for the nitrogen nucleophile, allowing for selective manipulation of the terminal hydroxyl group. This guide provides an in-depth exploration of the core applications of this reagent, focusing on its utility in the synthesis of heterocyclic scaffolds, its role as a flexible linker in peptidomimetics, and its position as a precursor to bioactive natural products. We will detail the causality behind experimental choices, provide validated protocols for key transformations, and offer insights into its strategic deployment in drug discovery and development.

The Strategic Value of a Bifunctional Building Block

The synthetic utility of N-Cbz-5-aminopentanol stems from the orthogonal nature of its two functional groups. The benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry.[1] It is stable under a wide range of acidic and basic conditions, yet can be cleanly removed via catalytic hydrogenolysis.[1][2] This stability profile allows chemists to perform extensive modifications at the hydroxyl terminus without risking premature deprotection of the amine.

The five-carbon aliphatic chain provides flexibility and appropriate spacing, making it an ideal component for linkers or for forming medium-sized rings, such as the piperidine scaffold, which is a dominant motif in pharmaceuticals.[3]

References

An In-Depth Technical Guide to the Foundational Research and Application of Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research, synthesis, and core applications of Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4). Initially synthesized as a versatile chemical intermediate, this molecule has found significant utility as a bifunctional linker in the fields of chemical biology and drug discovery. Its unique structure, featuring a stable carbamate group for amine protection and a terminal hydroxyl group for further functionalization, has made it an important tool in the construction of complex molecular architectures, including those used in Proteolysis Targeting Chimeras (PROTACs®) and the synthesis of intricate glycans. This guide details the established synthetic protocols, thorough characterization data, and the logical underpinnings of its application, providing researchers with a practical resource for leveraging this compound in their work.

Introduction: The Emergence of a Versatile Linker

In the landscape of medicinal chemistry and chemical biology, the development of bifunctional molecules has revolutionized the approach to modulating biological systems. These molecules, designed to interact with multiple targets simultaneously, often rely on carefully chosen "linkers" to connect distinct pharmacophores or functional moieties. The linker is not merely a passive spacer but plays a crucial role in determining the overall properties of the conjugate, including its solubility, cell permeability, and the spatial orientation of the connected entities.

The carbamate group is a key structural motif in numerous approved drugs and prodrugs.[1] Carbamates are recognized for their excellent chemical and proteolytic stability, their ability to permeate cell membranes, and their structural resemblance to a peptide bond.[2] These properties make them ideal candidates for use in linker chemistry, where stability and controlled reactivity are paramount.

Benzyl (5-hydroxypentyl)carbamate (also known as N-Benzyloxycarbonyl-5-aminopentanol or 5-(Cbz-amino)-1-pentanol) emerged as a valuable building block within this context. Its design incorporates a benzyloxycarbonyl (Cbz) protecting group, a classic and robust method for masking the reactivity of a primary amine, attached to a five-carbon aliphatic chain terminating in a primary alcohol. This architecture provides a stable, yet deprotectable, amine and a readily functionalizable hydroxyl group, making it a foundational component for the synthesis of more complex molecules. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its utility has been demonstrated in a variety of applications, underscoring its importance as a fundamental tool for the synthetic chemist.

Synthesis and Characterization

The synthesis of Benzyl (5-hydroxypentyl)carbamate is a straightforward and high-yielding process, typically involving the protection of a primary amino alcohol. The most common and well-documented method utilizes the reaction of 5-amino-1-pentanol with benzyl chloroformate.

Synthetic Protocol

The following protocol is adapted from established synthetic procedures and provides a reliable method for the preparation of Benzyl (5-hydroxypentyl)carbamate.[3]

Reaction Scheme:

Caption: General synthesis scheme for Benzyl (5-hydroxypentyl)carbamate.

Materials:

-

5-amino-1-pentanol

-

Benzyl chloroformate (CbzCl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Cyclohexane

Procedure:

-

To a solution of 5-aminopentan-1-ol (1 equivalent) and NaHCO₃ (3 equivalents) in a mixture of THF and H₂O, add CbzCl (1.3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at 20 °C for 16 hours.

-

Monitor the reaction progress by a suitable method (e.g., LCMS).

-

Upon completion, the crude product can be dispersed with a minimal amount of cyclohexane.

-

Filter the resulting solid and dry it under vacuum to yield Benzyl (5-hydroxypentyl)carbamate as a white solid.

Rationale for Experimental Choices:

-

The use of sodium bicarbonate as a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

A mixed solvent system of THF and water ensures the solubility of both the organic and inorganic reagents.

-

The dropwise addition of benzyl chloroformate at a reduced temperature helps to control the exothermic nature of the reaction.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of Benzyl (5-hydroxypentyl)carbamate.

Table 1: Physicochemical and Spectroscopic Data for Benzyl (5-hydroxypentyl)carbamate

| Property | Value |

| CAS Number | 87905-98-4 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| Appearance | White solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (m, 5H), 5.09 (s, 2H), 4.8 (brs, 1H), 3.65 (m, 2H), 3.20 (m, 2H), 1.50-1.58 (m, 6H), 1.39 (m, 2H)[3] |

| Predicted ¹³C NMR | Aromatic C: 127-129 ppm, Benzyl CH₂: ~67 ppm, Carbamate C=O: ~156 ppm, Pentyl Chain CH₂: 22-52 ppm[4] |

| Predicted IR (cm⁻¹) | O-H Stretch: 3200-3600 (Broad), N-H Stretch: 3300-3500, C-H (Aromatic) Stretch: 3000-3100, C=O (Carbamate) Stretch: ~1694[4] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: 238.1438 |

Foundational Applications in Chemical Biology and Drug Discovery

The utility of Benzyl (5-hydroxypentyl)carbamate lies in its role as a versatile linker, enabling the covalent connection of different molecular entities. This has been particularly impactful in the construction of bifunctional molecules and in the synthesis of complex biomolecules.

Linker for Bifunctional Molecules (e.g., PROTACs®)

Proteolysis Targeting Chimeras (PROTACs®) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding moiety and the E3 ligase ligand is a critical component of a PROTAC®, influencing the formation and stability of the ternary complex.

Benzyl (5-hydroxypentyl)carbamate serves as a foundational building block for the synthesis of these linkers. The carbamate provides a stable linkage, while the terminal hydroxyl group offers a convenient handle for attachment to either the target-binding ligand or the E3 ligase ligand, often after conversion to a more reactive functional group.

Caption: Role of Benzyl (5-hydroxypentyl)carbamate as a precursor to linkers in bifunctional molecules.

Synthesis of Complex Glycans and Polysaccharides

The synthesis of complex carbohydrates is a challenging area of organic chemistry that relies on the use of well-defined building blocks with orthogonal protecting groups. Benzyl (5-hydroxypentyl)carbamate has been employed as a linker to attach synthetic oligosaccharides to solid supports or to other molecules for the development of glycan arrays and conjugate vaccines.

In this context, the hydroxyl group of Benzyl (5-hydroxypentyl)carbamate can act as a nucleophile in glycosylation reactions, forming a stable ether linkage to the anomeric carbon of a sugar. The Cbz-protected amine at the other end of the linker can then be deprotected and used for conjugation to a protein carrier or a microarray surface.

Conclusion and Future Perspectives

Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4) is a prime example of a foundational chemical building block whose value is realized through its application in constructing more complex and functionally sophisticated molecules. While its initial discovery may not be marked by a single seminal publication, its widespread use in contemporary chemical biology and drug discovery is a testament to its utility. The combination of a stable, yet versatile, carbamate protecting group and a functionalizable hydroxyl moiety provides a robust platform for the synthesis of linkers for bifunctional molecules and for the assembly of complex biomolecular structures. As the fields of targeted protein degradation and glycobiology continue to advance, the demand for well-defined and versatile linkers will undoubtedly grow, ensuring that Benzyl (5-hydroxypentyl)carbamate remains a relevant and valuable tool for researchers and scientists.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Z-AMINO)-1-PENTANOL | 87905-98-4 [amp.chemicalbook.com]

- 4. Benzyl (5-(hydroxyamino)pentyl)carbamate | 91905-05-4 | Benchchem [benchchem.com]

safety and handling precautions for 5-(Z-Amino)-1-pentanol

An In-Depth Technical Guide to the Safe Handling of 5-(Z-Amino)-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , also known as Benzyl N-(5-hydroxypentyl)carbamate. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical properties to ensure a thorough understanding of the risks and the necessary precautions for safe laboratory use.

Chemical and Physical Properties

This compound is a white solid with a melting point between 43-47°C.[1][2] It is slightly soluble in dichloromethane, ethyl acetate, and methanol.[1] This compound is often used as a cross-linking reagent in chemical synthesis.[3]

| Property | Value | Source |

| Chemical Formula | C13H19NO3 | [2] |

| Molecular Weight | 237.30 g/mol | [2] |

| Appearance | White solid/powder | [4] |

| Melting Point | 43-47 °C | [1][2] |

| Boiling Point | 408.2±38.0 °C (Predicted) | [1] |

| Density | 1.105±0.06 g/cm3 (Predicted) | [1] |

| Solubility | Slightly soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Storage Temperature | Refrigerator | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

It is crucial to understand these hazards to implement appropriate safety measures. The "Z" group (a benzyl carbamate) modifies the properties of the parent molecule, 5-amino-1-pentanol, which is known to be corrosive and harmful if swallowed.[6][7] While specific toxicity data for this compound is not as extensive, the identified hazards necessitate careful handling.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to ensure laboratory safety.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[8][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent direct contact with the chemical.

-

Eye Protection: Wear chemical safety goggles or a face shield.[5] Given the risk of serious eye irritation, standard safety glasses are not sufficient.

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC or neoprene) and a lab coat or overalls.[5][6] Ensure that skin is not exposed.

-

Respiratory Protection: For situations where dust may be generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., N95 dust mask) should be used.

Caption: Required PPE for handling this compound.

General Handling Practices

Adherence to good laboratory practices is fundamental for safety.

-

Avoid all personal contact, including inhalation of dust.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

-

Keep containers securely sealed when not in use.[6]

-

Wash hands thoroughly with soap and water after handling.[6]

-

Launder contaminated clothing separately before reuse.[6]

Storage

Proper storage is critical to maintain the chemical's integrity and prevent accidents.

-

Store in a refrigerator.[1]

-

Keep the container tightly closed and in a dry, well-ventilated place.[8]

-

Avoid storing near incompatible materials such as strong oxidizing agents and acids.[5][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] If respiratory symptoms occur, call a poison center or doctor.[11]

-

If on Skin: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[11] If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] Immediately call a poison center or doctor.[11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[11]

Caption: First-aid response to exposure to this compound.

Spills and Leaks

-

Minor Spills:

-

Major Spills:

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. For large fires, water spray or fog can be used.[11]

-

Hazards from Combustion: May emit corrosive fumes and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5][8][11]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[5][8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[5][6] This material and its container must be disposed of as hazardous waste.[5] Do not allow it to enter drains or waterways.[8]

References

- 1. This compound | 87905-98-4 [m.chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound (≥98.0%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 87905-98-4 [amp.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.se [fishersci.se]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: Leveraging 5-(Z-Amino)-1-pentanol as a Bifunctional Linker for Advanced Peptide Synthesis and Conjugation

Introduction: The Strategic Role of Bifunctional Linkers in Peptide Science

In the landscape of modern peptide chemistry and drug development, bifunctional linkers are indispensable tools that bridge peptides to other molecules of interest, such as reporter tags, carrier proteins, or cytotoxic drugs.[1][2] These linkers possess two distinct reactive functional groups, allowing for a sequential and controlled conjugation process.[1] The choice of linker is critical, as its length, flexibility, and chemical nature can significantly influence the stability, solubility, and biological activity of the final conjugate.[3]

This application note provides a detailed guide to the use of 5-(Z-Amino)-1-pentanol , a versatile bifunctional linker. Its structure, featuring a primary alcohol at one end and a carbobenzyloxy (Z or Cbz)-protected primary amine at the other, offers a powerful platform for orthogonal solid-phase peptide synthesis (SPPS) and subsequent conjugation strategies. The five-carbon aliphatic chain provides spatial separation between the peptide and the conjugated moiety, which can be crucial for maintaining the biological function of both components.

Key Advantages of this compound

The unique architecture of this linker offers several distinct advantages for researchers:

-

Orthogonal Reactivity: The hydroxyl (-OH) group and the Z-protected amine (-NHZ) can be addressed with completely independent chemical steps. The alcohol allows for initial anchoring to a solid support, while the robust Z-group remains intact throughout standard Fmoc-based peptide synthesis.[4]

-

Strategic Flexibility: The Z-group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of many side-chain deprotecting groups.[5] Its removal is typically achieved via catalytic hydrogenolysis, a mild condition that is orthogonal to most standard SPPS protecting schemes.[6] This allows for peptide elongation first, followed by selective deprotection of the linker's amine for on-resin modification.

-

Defined Attachment Point: Utilizing the linker provides a specific, known site for conjugation, moving the attachment point away from the peptide's C-terminus or side chains, which may be critical for its biological activity.

| Feature | Description | Relevance in Synthesis |

| Functional Group 1 | Primary Alcohol (-OH) | Enables covalent attachment to activated solid-phase resins (e.g., 2-Chlorotrityl chloride resin). |

| Functional Group 2 | Z-Protected Amine (-NHZ) | Stable during Fmoc-SPPS; allows for late-stage, on-resin deprotection and functionalization. |

| Backbone | Pentyl Chain (5 Carbons) | Provides a flexible spacer to minimize steric hindrance between the peptide and a conjugated molecule. |

| Orthogonality | Z-group is stable to base (Fmoc removal) and many acids. | Allows for selective deprotection via hydrogenolysis without disturbing the peptide structure.[4][6] |

Experimental Workflows and Protocols

The following sections detail the step-by-step protocols for incorporating this compound into a solid-phase synthesis workflow.

Diagram of the Overall Synthesis Workflow

The entire process, from resin loading to the final bifunctional peptide, is outlined below.

Caption: Workflow for synthesizing a bifunctional peptide conjugate.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is ideal for this application as it allows for the attachment of alcohols under mild conditions and enables cleavage of the final product while keeping side-chain protecting groups intact if desired.[7][8]

Rationale: The reaction proceeds via an SN1 mechanism where the trityl cation is formed and then reacts with the primary alcohol of the linker. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.[9]

Materials:

-

2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (10 mL/g resin) for 30 minutes in the synthesis vessel.[9]

-

Drain the DCM.

-

Dissolve this compound (1.5 eq) and DIPEA (3.0 eq) in anhydrous DCM.

-

Add the solution to the swollen resin and agitate gently at room temperature for 2-4 hours.

-

To cap any remaining unreacted chlorotrityl groups, add MeOH (0.8 mL/g resin) and agitate for 30 minutes.[10]

-

Drain the reaction solution.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

-

Dry the resin in vacuo to a constant weight. The substitution level can be estimated by the weight gain.

Protocol 2: Standard Fmoc-Based Solid-Phase Peptide Synthesis

With the linker securely attached, the peptide chain is elongated from the linker's hydroxyl group, which now serves as the anchor point. This protocol assumes a standard Fmoc/tBu strategy.[11]

Rationale: The Fmoc group is used for temporary Nα-protection and is removed with a base (piperidine). The subsequent amino acid is activated using a coupling agent (like HBTU) to form an active ester, which then reacts with the free N-terminal amine of the growing peptide chain.[9]

Materials:

-

Linker-functionalized resin from Protocol 1

-

Fmoc-protected amino acids

-

HBTU (or other suitable coupling reagent)

-

DIPEA

-

20% (v/v) Piperidine in DMF

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure (for one coupling cycle):

-

Swell Resin: Swell the linker-functionalized resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm reaction completion (a negative result indicates a complete coupling).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[4]

-

Drain and wash the resin thoroughly with DMF (5x).

-

-

Subsequent Couplings: Repeat step 2 (for the next amino acid in the sequence) and step 3 until the desired peptide sequence is assembled.

-

After the final coupling, perform one final deprotection step (step 3) to free the N-terminal amine.

-

Wash the resin-bound peptide with DMF (3x) and DCM (3x) and dry.

Protocol 3: Orthogonal Deprotection of the Z-Group and On-Resin Conjugation

This step showcases the primary advantage of the linker's design. The peptide chain is fully assembled, and now the linker's terminal amine is selectively unmasked for conjugation.

Rationale: Catalytic hydrogenolysis is a mild reduction method that cleaves the benzyl-oxygen bond of the Z-group, releasing toluene and carbon dioxide, to yield the free amine.[6] This process is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the peptide's connection to the trityl resin.[4]

Materials:

-

Resin-bound peptide from Protocol 2

-

Palladium on carbon (10% Pd/C), catalyst

-

Anhydrous, degassed solvent (e.g., DMF or NMP)

-

Hydrogen source (H₂ balloon or Parr hydrogenator)

-

Molecule for conjugation (e.g., Biotin-NHS ester, FITC)

-

DIPEA

Procedure:

-

Z-Group Deprotection (Hydrogenolysis):

-

Swell the resin-bound peptide in the chosen anhydrous solvent.

-

Add Pd/C catalyst (approx. 0.2 eq by weight relative to the peptide-resin).

-

Purge the vessel with N₂ or Argon, then introduce H₂ gas (via balloon or at ~50 psi in a Parr apparatus).

-

Agitate the slurry vigorously at room temperature for 12-24 hours. Caution: Pd/C is flammable; handle with care.

-

Depressurize, purge the vessel with nitrogen, and filter the reaction mixture to remove the catalyst.

-

Wash the resin extensively with DMF and DCM to remove all traces of the catalyst.

-

Confirm deprotection with a positive Kaiser test.

-

-

On-Resin Conjugation:

-

Swell the deprotected resin in DMF.

-

Dissolve the molecule to be conjugated (e.g., Biotin-NHS ester, 2.0 eq) and DIPEA (4.0 eq) in DMF.

-

Add the solution to the resin and agitate at room temperature for 4-6 hours.

-

Monitor the reaction for the disappearance of free amines (negative Kaiser test).

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Diagram of Key Chemical Transformations

This diagram illustrates the chemical changes occurring at each key stage of the synthesis.

Caption: Key chemical transformations during the synthesis workflow.

Protocol 4: Final Cleavage and Purification

The final step releases the peptide conjugate from the solid support and removes all remaining side-chain protecting groups.

Rationale: A strong acid cocktail, typically containing trifluoroacetic acid (TFA), is used to cleave the acid-labile ether linkage to the trityl resin and simultaneously remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Pbf). Scavengers like triisopropylsilane (TIS) and water are included to trap reactive carbocations generated during the process, preventing side reactions.[12]

Materials:

-

Resin-bound peptide conjugate

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Acetonitrile/Water with 0.1% TFA for HPLC

Procedure:

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube filled with cold diethyl ether.

-

Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by LC-MS.

Conclusion

This compound is a highly effective bifunctional linker that provides a robust and flexible platform for the synthesis of complex peptide conjugates. Its key strength lies in the orthogonality of its protected amine, which allows for the completion of peptide synthesis prior to a selective and mild deprotection for subsequent on-resin modification. By following the detailed protocols outlined in this note, researchers can reliably incorporate this linker into their workflows to create well-defined, site-specifically labeled peptides for a wide array of applications in chemical biology, diagnostics, and therapeutic development.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino Alcohols attached to 2-Chlorotrityl Resin | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. peptide.com [peptide.com]

- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

Application Note & Protocol Guide: Strategic Deprotection of the Benzyloxycarbonyl (Z) Group from 5-(Z-Amino)-1-pentanol

Introduction: The Strategic Role of the Z-Group in Amine Protection

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide chemistry.[1][2] Its utility is rooted in its ability to mask the nucleophilicity of primary and secondary amines as a stable carbamate, thereby preventing unwanted side reactions. The Z-group exhibits remarkable stability across a spectrum of non-reductive chemical environments, including mildly acidic and basic conditions. This robustness makes it orthogonal to other widely used amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1]

The strategic removal, or "deprotection," of the Z-group is a critical step in multi-step syntheses, revealing the free amine for subsequent functionalization. The choice of deprotection methodology is paramount and must be tailored to the substrate's overall structure, particularly the presence of other sensitive functional groups. This guide provides a comprehensive overview of the primary strategies for the deprotection of 5-(Z-Amino)-1-pentanol, offering detailed, field-proven protocols and the scientific rationale behind procedural choices for researchers, scientists, and professionals in drug development.

Comparative Overview of Z-Group Deprotection Methodologies

The cleavage of the Z-group is most commonly achieved via reductive or strongly acidic pathways. The selection of the optimal method is a critical decision based on substrate compatibility, available equipment, and safety considerations.

| Method Category | Primary Reagents & Conditions | Key Advantages | Potential Limitations & Considerations |

| Catalytic Hydrogenolysis | H₂ gas, Palladium on Carbon (Pd/C) catalyst, typically in alcoholic solvents (MeOH, EtOH) at room temperature and atmospheric or slightly elevated pressure.[1][2] | Exceptionally clean and mild reaction profile; byproducts are volatile (toluene and CO₂); high yields are typical; neutral pH conditions.[2] | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups, some aryl halides). Requires specialized equipment and stringent safety protocols for handling flammable H₂ gas and pyrophoric catalysts.[3][4][5] |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) with Pd/C catalyst in an alcoholic solvent.[6][7][8] | Avoids the direct use of hazardous hydrogen gas, making it operationally simpler and safer for standard laboratory setups.[9] | May require elevated temperatures to achieve reasonable reaction rates. The hydrogen donor or its byproducts may require additional purification steps. Still incompatible with many reducible functional groups. |

| Acid-Mediated Cleavage (Acidolysis) | Strong acids such as HBr in acetic acid (AcOH) or concentrated HCl.[6][10] | Useful for substrates containing functional groups sensitive to reduction (e.g., double bonds). Metal-free, avoiding potential heavy metal contamination.[10] | Very harsh conditions can cleave other acid-sensitive protecting groups or degrade the target molecule. Corrosive and toxic reagents require careful handling. Less common due to its severity.[6] |

The Mechanism of Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent and elegant method for Z-group removal.[11] The process occurs on the surface of a heterogeneous catalyst, typically palladium on activated carbon (Pd/C). The mechanism involves the cleavage of the relatively weak benzylic C-O bond.[6] This reaction releases an unstable carbamic acid intermediate, which spontaneously undergoes decarboxylation to liberate the desired free amine along with the benign byproducts toluene and carbon dioxide.[6][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. benchchem.com [benchchem.com]

- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tdcommons.org [tdcommons.org]

- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 12. total-synthesis.com [total-synthesis.com]

experimental procedure for incorporating Benzyl N-(5-hydroxypentyl)carbamate into a molecule

An Application Guide for the Synthetic Incorporation of Benzyl N-(5-hydroxypentyl)carbamate

Introduction: A Versatile Bifunctional Linker

In the landscape of medicinal chemistry and drug development, the strategic assembly of molecular components is paramount. Bifunctional linkers serve as critical bridges, connecting distinct pharmacophores, modifying solubility, or enabling conjugation to larger biomolecules. Benzyl N-(5-hydroxypentyl)carbamate is a valuable reagent in this context, offering two distinct and orthogonally reactive functional groups: a benzyl carbamate (Cbz)-protected amine and a terminal primary alcohol.[1][2]

The Cbz group is a well-established and robust protecting group for amines, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation.[2][3] The primary alcohol, conversely, serves as a versatile nucleophilic handle for a variety of coupling reactions, including esterification, etherification, and Mitsunobu reactions.[4] This guide provides detailed protocols and scientific rationale for incorporating this linker into target molecules via the terminal hydroxyl group, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties and Safe Handling

Proper handling and storage are essential for maintaining the integrity of Benzyl N-(5-hydroxypentyl)carbamate.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₉NO₃ | --INVALID-LINK--[5] |

| Molecular Weight | 237.3 g/mol | --INVALID-LINK--[5] |

| CAS Number | 87905-98-4 | --INVALID-LINK--[5] |

| Appearance | Solid | --INVALID-LINK--[5] |

| Storage Conditions | Store at -20°C for long-term stability. | --INVALID-LINK--[5] |

| Safety Information | May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE). | --INVALID-LINK--[6] |

Core Synthetic Strategies for Incorporation

The primary hydroxyl group of Benzyl N-(5-hydroxypentyl)carbamate is the key to its integration into larger molecules. The choice of reaction depends on the desired linkage (ester or ether) and the sensitivity of the substrate.

Caption: Decision workflow for incorporating the linker.

Method 1: Fischer-Speier Esterification for Ester Linkage

This classical method involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst. It is a cost-effective and straightforward approach, particularly suitable for robust substrates.[7][8]